4-Octyl Itaconate

Übersicht

Beschreibung

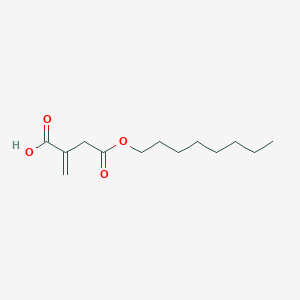

4-Octyl Itaconate is a derivative of itaconate, a metabolite derived from the tricarboxylic acid cycle. It is known for its potent anti-inflammatory properties and has been studied for its potential therapeutic applications in various diseases. The compound is characterized by the presence of an octyl group attached to the itaconate backbone, which enhances its cell permeability and stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Octyl Itaconate can be synthesized through the esterification of itaconic acid with octanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The industrial process also incorporates advanced purification techniques such as chromatography to achieve the desired quality .

Analyse Chemischer Reaktionen

Chemical Reactivity Mechanisms

4-OI reacts via Michael addition , targeting cysteine residues in proteins through its electrophilic α,β-unsaturated carbonyl group . This covalent modification, termed 2,3-dicarboxypropylation , involves nucleophilic attack by thiol groups on the α,β-unsaturated moiety of 4-OI .

Reaction Example (GAPDH Cys22 alkylation) :

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

-

Effect : Inhibition of glycolytic flux by reducing GAPDH activity, suppressing aerobic glycolysis in activated macrophages .

-

Biological Impact : Anti-inflammatory effects via reduced cytokine production and inhibition of Warburg metabolism .

Stimulator of Interferon Genes (STING)

-

Effect : Blocks STING palmitoylation and oligomerization, inhibiting cGAS-STING activation and antiviral responses .

-

Biological Impact : Reduced autoimmune inflammation and impaired defense against pathogens .

Chromosomal Maintenance 1 Protein (CRM1)

-

Effect : Disrupts CRM1-mediated nuclear export of viral ribonucleoproteins (e.g., influenza A nucleoprotein) .

-

Biological Impact : Inhibition of viral replication by retaining viral proteins in the nucleus .

Cyclooxygenase-2 (COX2)

-

Target : Cysteine residues in upstream regulators (e.g., KEAP1) .

-

Effect : Suppresses COX2 expression, reducing prostaglandin production .

-

Biological Impact : Anti-inflammatory effects independent of NRF2 activation .

Hydrolysis and Metabolic Stability

4-OI undergoes hydrolysis to itaconate in macrophages, retaining thiol-reactive properties . This metabolic flexibility allows sustained bioactivity in cellular environments .

Structural and Reactivity Considerations

-

Reactivity : Enhanced by the α,β-unsaturated carbonyl group, enabling selective cysteine alkylation .

-

Selectivity : Governed by protein microenvironments and cysteine accessibility .

-

Therapeutic Potential : Exploited in treating inflammation, sepsis, and viral infections via metabolic and immunomodulatory pathways .

Wissenschaftliche Forschungsanwendungen

4-Octyl itaconate (4-OI), a cell-permeable derivative of itaconate, exhibits anti-inflammatory and antimicrobial properties by modifying cysteine residues within protein targets . Research indicates its potential therapeutic applications in various inflammatory conditions and diseases .

Scientific Research Applications of this compound

Sepsis: 4-OI has shown promise as a potential treatment for sepsis by modulating the interplay between metabolism, immunity, and inflammation . Studies suggest that itaconate's toxicity is likely to be very low, which is a positive attribute for potential clinical applications .

Airway Eosinophilic Inflammation: 4-OI can significantly reduce the production of eosinophil-targeted chemokines in various cell types, including macrophages and respiratory epithelial cells . In a mouse model of eosinophilic airway inflammation, 4-OI reduced airway resistance and eosinophil recruitment to the lungs, suggesting its potential as a therapeutic agent for eosinophilic asthma .

Periodontitis: 4-OI has demonstrated a protective effect against periodontal destruction and local inflammation in periodontitis . It ameliorates inflammation induced by lipopolysaccharide in the periodontal microenvironment .

Aerobic Glycolysis Inhibition: 4-OI targets glyceraldehyde 3-phosphate dehydrogenase (GAPDH), a glycolytic enzyme, leading to decreased aerobic glycolysis in activated macrophages . By alkylating cysteine residue 22 on GAPDH, 4-OI downregulates aerobic glycolysis, contributing to its anti-inflammatory effects .

Molecular Mechanisms and Biological Functions

- NRF2 Activation: 4-OI activates the Nrf2 pathway by alkylating KEAP1's cysteine residues, leading to the disassociation of KEAP1-Nrf2 . This activation exerts antioxidant and anti-inflammatory effects .

- Chemokine Reduction: 4-OI reduces the production of eosinophil-targeted chemokines in cell types like macrophages and respiratory epithelial cells . The suppression of chemokines in M1 macrophages is NRF2-dependent .

- IL-5 Signaling Interference: 4-OI can interfere with IL-5 signaling and directly affect eosinophil differentiation .

- GAPDH Targeting: 4-OI directly alkylates cysteine residue 22 on GAPDH, decreasing its enzyme activity and downregulating aerobic glycolysis in activated macrophages .

Preclinical Murine Disease Models

Itaconate derivatives, including 4-OI, have demonstrated therapeutic efficacy in several preclinical murine disease models :

Human Samples

4-OI has shown effectiveness in human samples from patients with :

- STING-associated vasculopathy with onset in infancy (SAVI)

- Cryopyrin-associated autoinflammatory syndromes (CAPS)

Studies on Asthma

4-OI was effective in alleviating airway resistance in a steroid-resistant, and neutrophilic murine model of lung inflammation, through inhibiting JAK1 signaling . 4-OI was also shown to reduce antigen-specific IgE and cytokine levels in a house dust mite (HDM) model of allergic lung inflammation .

O-desmethylvenlafaxine salt

Wirkmechanismus

4-Octyl Itaconate exerts its effects through multiple mechanisms:

Anti-inflammatory Action: It activates the nuclear-factor-E2-related factor 2 (Nrf2) signaling pathway, which leads to the expression of antioxidant and anti-inflammatory genes.

Inhibition of Pro-inflammatory Pathways: The compound inhibits the activation of the signal transducer and activator of transcription 3 (STAT3) pathway, reducing the production of pro-inflammatory cytokines.

Direct Alkylation: This compound directly alkylates specific cysteine residues on target proteins, modulating their function and activity

Vergleich Mit ähnlichen Verbindungen

4-Octyl Itaconate is compared with other itaconate derivatives such as:

Dimethyl Itaconate: Similar in structure but with different alkyl groups, leading to variations in cell permeability and stability.

Ethyl Itaconate: Another derivative with distinct chemical properties and applications.

Itaconate: The parent compound with a simpler structure and different biological activities

This compound stands out due to its enhanced cell permeability and stability, making it a more effective compound for therapeutic applications .

Biologische Aktivität

4-Octyl Itaconate (4-OI) is a synthetic derivative of the naturally occurring metabolite itaconate, which is produced during the Krebs cycle. This compound has garnered attention for its significant biological activities, particularly its anti-inflammatory and antimicrobial properties. Research indicates that 4-OI modulates various cellular pathways, making it a potential therapeutic agent for a range of inflammatory diseases.

Targeting Glycolysis

One of the primary mechanisms by which 4-OI exerts its biological effects is through the inhibition of aerobic glycolysis in activated macrophages. It achieves this by directly modifying glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. Specifically, 4-OI alkylates cysteine residue 22 on GAPDH, leading to decreased enzyme activity and reduced glycolytic flux. This action is crucial in mitigating the inflammatory response associated with macrophage activation, which often parallels the Warburg effect observed in cancer metabolism .

Anti-Inflammatory Effects

4-OI has demonstrated potent anti-inflammatory effects across various models. In studies involving lipopolysaccharide (LPS)-induced inflammation, 4-OI not only inhibited cytokine release but also protected against LPS-induced lethality in vivo . Furthermore, it has been shown to alleviate eosinophilic airway inflammation by reducing eosinophil-targeted chemokines in multiple cell types, including M1 and M2 macrophages and Th2 cells . The suppression of these chemokines was found to be dependent on the nuclear factor erythroid 2-related factor 2 (NRF2), highlighting another layer of its regulatory capability.

Antioxidant Properties

In addition to its anti-inflammatory effects, 4-OI exhibits antioxidant properties by activating the Nrf2/Sirt3 signaling pathway. This activation leads to the upregulation of antioxidant genes and helps protect against oxidative stress-induced liver injury . In experimental models, 4-OI effectively reduced hepatocellular necrosis and serum liver enzyme levels following acetaminophen-induced liver damage.

Antiviral Activity

Recent studies have also explored the antiviral potential of 4-OI. It was found to reduce influenza A virus replication by targeting cellular pathways involved in viral propagation . This suggests that 4-OI may have broader applications beyond inflammation, potentially serving as an antiviral agent.

Eosinophilic Airway Inflammation Model

In a murine model of eosinophilic airway inflammation induced by ovalbumin, treatment with 4-OI resulted in significant reductions in airway resistance and eosinophil recruitment to the lungs. The mechanism involved interference with IL-5 signaling and direct effects on eosinophil differentiation .

Periodontitis Study

Another study investigated the role of 4-OI in periodontitis, a chronic inflammatory disease affecting the supporting structures of teeth. The findings indicated that 4-OI could ameliorate periodontal destruction by inhibiting local inflammation induced by LPS . This suggests its potential utility in treating chronic inflammatory conditions beyond respiratory ailments.

Summary of Biological Activities

The following table summarizes the biological activities and mechanisms of action associated with this compound:

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which 4-Octyl Itaconate (4-OI) activates the Nrf2 pathway?

4-OI activates Nrf2 by alkylating cysteine residues on KEAP1, a negative regulator of Nrf2. This modification disrupts the KEAP1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and induce antioxidant response element (ARE)-driven genes. This mechanism has been validated in human macrophages and THP1 cells, where 4-OI pretreatment (62.5–125 μM) significantly reduced LPS-induced oxidative stress markers like pro-IL-1β and HIF-1α .

Q. What are the standard in vitro experimental conditions for studying 4-OI’s anti-inflammatory effects?

- Cell models : Human PBMCs, THP1 macrophages, and C2C12 cells.

- Concentrations : 62.5–125 μM for PBMCs; 200 ng/mL (~0.8 μM) for THP1 macrophages.

- Pretreatment duration : 2–3 hours before inflammatory stimulation (e.g., LPS or 2',3'-cGAMP).

- Detection methods : Western blot (pro-IL-1β, HIF-1α), immunofluorescence (p-STING), and qPCR for cytokine profiling .

Q. How does 4-OI inhibit STING signaling in immune cells?

4-OI directly inhibits STING phosphorylation by modifying cysteine residues on STING or its upstream regulators. In THP1 macrophages, pretreatment with 4-OI (200 ng/mL) for 2 hours suppressed 2',3'-cGAMP-induced STING phosphorylation, as confirmed by immunofluorescence .

Advanced Research Questions

Q. How do the immunomodulatory effects of 4-OI compare to other itaconate derivatives, such as dimethyl itaconate (DI)?

4-OI exhibits stronger electrophilicity than DI, enabling more robust Nrf2 activation and cysteine modification on targets like KEAP1, GAPDH, and NLRP3. Unlike DI, 4-OI potently inhibits Type I interferon (IFN) production by suppressing STING phosphorylation. However, both derivatives share overlapping anti-inflammatory effects in sepsis and autoimmune models .

Q. Why does 4-OI suppress pro-inflammatory cytokines (e.g., IL-1β, TNF-α) but not anti-inflammatory IL-10 in vivo?

This selectivity may arise from differential regulation of signaling pathways. For example, in LPS-challenged mice, 4-OI (50 mg/kg) reduced IL-1β and TNF-α levels via Nrf2 activation but did not affect IL-10, which is regulated by STAT3 or alternative pathways. This highlights context-dependent cytokine modulation .

Q. What experimental strategies can resolve contradictions in 4-OI’s effects on STING across studies?

Discrepancies may stem from variations in cell type, stimulation agents, or 4-OI concentration. To address this:

- Use standardized STING activation protocols (e.g., 2',3'-cGAMP in THP1 cells).

- Compare 4-OI’s effects in wild-type vs. Nrf2-knockout models to isolate STING-specific effects.

- Include kinetic analyses of STING phosphorylation post-treatment .

Q. Methodological Considerations

Q. What are the optimal in vivo dosing regimens for 4-OI in murine models of inflammation?

- LPS-induced sepsis : 50 mg/kg (in 40% cyclodextrin/PBS), administered intraperitoneally 2 hours before LPS challenge .

- Cecal ligation and puncture (CLP) sepsis : 25–50 mg/kg, injected post-CLP to reduce oxidative stress and organ damage .

- Autoimmune hepatitis : Dose-response studies recommend 25–50 mg/kg for hepatoprotection .

Q. How should researchers account for 4-OI’s cell permeability in experimental design?

- Use DMSO as a solvent (stock concentration: 10 mM).

- Include vehicle controls (e.g., DMSO + cyclodextrin) to rule out solvent-mediated artifacts.

- Validate cellular uptake via LC-MS detection of intracellular itaconate levels .

Q. Data Contradiction Analysis

Q. Why do some studies report Nrf2-independent effects of 4-OI?

While 4-OI primarily acts via KEAP1/Nrf2, it also modifies other cysteine-containing proteins (e.g., GAPDH, JAK1) that regulate glycolysis and IFN signaling. For example, in Nrf2-knockout mice, 4-OI failed to protect against LPS lethality, but retained partial anti-inflammatory activity in vitro, suggesting alternative targets .

Eigenschaften

CAS-Nummer |

3133-16-2 |

|---|---|

Molekularformel |

C13H21O4- |

Molekulargewicht |

241.30 g/mol |

IUPAC-Name |

3-octan-4-yloxycarbonylbut-3-enoate |

InChI |

InChI=1S/C13H22O4/c1-4-6-8-11(7-5-2)17-13(16)10(3)9-12(14)15/h11H,3-9H2,1-2H3,(H,14,15)/p-1 |

InChI-Schlüssel |

GIRJEIMINMHXQS-UHFFFAOYSA-M |

SMILES |

CCCCCCCCOC(=O)CC(=C)C(=O)O |

Kanonische SMILES |

CCCCC(CCC)OC(=O)C(=C)CC(=O)[O-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-Octyl Itaconate; 4 Octyl Itaconate; 4-Octyl-Itaconate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.